Ethyl 6-chloroisoquinoline-3-carboxylate

Lipophilicity LogP Physicochemical profiling

Obtaining regioisomerically pure 6-chloroisoquinoline-3-carboxylate is challenging. Ethyl 6-chloroisoquinoline-3-carboxylate (CAS 1823552-72-2) overcomes this as a defined building block with a 6-Cl handle for Suzuki/Buchwald couplings and a protected ester, enabling ROCK inhibitor library synthesis. • Off-white crystalline solid; storage 2-8 °C ensures automated dispensing accuracy and shelf life. • Directly maps to Sanofi ROCK inhibitor scaffolds; post-coupling hydrolysis yields free acid for amide coupling. • ≥97% purity, globally available, ensures reproducible cross-coupling outcomes for fragment elaboration.

Molecular Formula C12H10ClNO2
Molecular Weight 235.67
CAS No. 1823552-72-2
Cat. No. B2549141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloroisoquinoline-3-carboxylate
CAS1823552-72-2
Molecular FormulaC12H10ClNO2
Molecular Weight235.67
Structural Identifiers
SMILESCCOC(=O)C1=NC=C2C=CC(=CC2=C1)Cl
InChIInChI=1S/C12H10ClNO2/c1-2-16-12(15)11-6-9-5-10(13)4-3-8(9)7-14-11/h3-7H,2H2,1H3
InChIKeyFOXGWNMRTBTPOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-Chloroisoquinoline-3-Carboxylate (CAS 1823552-72-2): Procurement-Relevant Physicochemical and Structural Baseline


Ethyl 6-chloroisoquinoline-3-carboxylate (CAS 1823552-72-2) is a heterobicyclic building block of the substituted isoquinoline-3-carboxylate ester class, with molecular formula C₁₂H₁₀ClNO₂, molecular weight 235.67 g·mol⁻¹, predicted density 1.3±0.1 g·cm⁻³, predicted boiling point 387.3±22.0 °C at 760 mmHg, flash point 188.0±22.3 °C, and a calculated LogP of 2.86 . The compound is supplied as an off-white solid powder requiring storage at 2–8 °C . It features a chlorine substituent at the 6-position of the isoquinoline ring and an ethyl ester at the 3-position, placing it at the intersection of halogenated heterocycle chemistry and ester-protected carboxylate intermediate space . Its molecular architecture makes it a candidate intermediate for 6-substituted isoquinoline-based pharmaceutical programs, particularly within the Rho-kinase (ROCK) inhibitor patent landscape dominated by Sanofi [1].

6-chloro substituent enables direct Pd-catalyzed cross-coupling diversification
Solid powder form supports accurate gravimetric dispensing in automated synthesis
Ethyl ester provides protected carboxylate for sequential amide coupling
Bifunctional intermediate for ROCK inhibitor candidate scaffold assembly

Why Generic Substitution Among Isoquinoline-3-Carboxylate Analogs Fails for Ethyl 6-Chloroisoquinoline-3-Carboxylate Procurement


Isoquinoline-3-carboxylate esters are not interchangeable commodities. The presence, position, and identity of ring substituents — as well as the ester alkyl group — exert decisive control over lipophilicity, physical state, boiling point, and downstream synthetic reactivity. Substituting the unsubstituted parent ethyl isoquinoline-3-carboxylate (CAS 50458-79-2) for the 6-chloro derivative alters LogP by approximately +0.45 units, changes the physical form from a low-melting solid or liquid to a crystalline powder, and eliminates the aryl chloride handle required for palladium-catalyzed cross-coupling diversification [1]. Similarly, substituting the methyl ester analog (CAS 590369-87-2) changes the ester protecting group stability profile and shifts LogP by approximately 0.19 units, while the free carboxylic acid form (CAS 590369-88-3) introduces an acidic proton (predicted pKa ~1.02) that alters solubility, reactivity, and purification behavior . Even the regioisomeric 8-chloro derivative (CAS 1823552-79-9), despite sharing identical molecular formula and calculated LogP, presents a different electronic environment around the isoquinoline nitrogen and different steric accessibility for metalation or nucleophilic aromatic substitution, as documented in cross-coupling studies on isomeric chloro-N-heterocycles [2]. These non-trivial differences mean that casual analog selection introduces material risk of divergent reaction outcomes, altered purification requirements, or outright synthetic route failure.

Unsubstituted parentCAS 50458-79-2
Lacks aryl chloride handle; ΔLogP +0.45 shifts purification and phase behavior, limiting direct scaffold replacement.
Methyl ester analogCAS 590369-87-2
Faster alkaline hydrolysis kinetics may reduce ester stability in basic reaction steps; ΔLogP −0.19 alters retention.
Free acid formCAS 590369-88-3
Acidic proton (predicted pKa ~1.02) complicates base-sensitive transformations and chromatographic purification.
8-Chloro regioisomerCAS 1823552-79-9
Peri steric effects alter cross-coupling reactivity; identical LogP masks different electronic environment at C–Cl.

Ethyl 6-Chloroisoquinoline-3-Carboxylate: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (LogP) Head-to-Head Comparison: 6-Chloro Ethyl Ester vs. Unsubstituted Parent Ethyl Isoquinoline-3-Carboxylate

Ethyl 6-chloroisoquinoline-3-carboxylate exhibits a calculated LogP of 2.86, compared with LogP of 2.41 for the unsubstituted parent ethyl isoquinoline-3-carboxylate (CAS 50458-79-2), representing a ΔLogP of +0.45 . This increase in lipophilicity is attributable to the 6-chloro substituent and is quantitatively consistent with the Hansch π constant for aromatic chlorine (~+0.71), modulated by the electronic effects of the isoquinoline ring. The practical consequence is that the 6-chloro derivative partitions more strongly into organic phases during extractive workup and elutes later under reversed-phase chromatographic conditions, directly affecting purification protocols. For researchers designing compound libraries where lipophilic ligand efficiency (LLE) or LogD₇.₄ is a key optimization parameter, the 6-chloro ethyl ester provides a measurable offset from the unsubstituted scaffold.

LogP comparison
Data to verify
Target LogP 2.86
vs Parent 2.41
Δ +0.45
Measurable lipophilicity offset for scaffold library design
Calculated values; experimental validation recommended
Lipophilicity LogP Physicochemical profiling ADME prediction

Physical State and Boiling Point Differentiation: 6-Chloro Ethyl Ester vs. Unsubstituted Parent

The target compound is an off-white solid powder with a predicted boiling point of 387.3±22.0 °C at 760 mmHg . In contrast, the unsubstituted parent ethyl isoquinoline-3-carboxylate is reported as a low-melting solid (mp 40–46 °C) or mesomorphic liquid with a boiling point of 355.52 °C at 760 mmHg (or 165–170 °C at 2 Torr) [1]. The boiling point elevation of approximately 32 °C at atmospheric pressure for the 6-chloro derivative reflects the increased molecular weight (+34.45 g·mol⁻¹) and enhanced intermolecular interactions conferred by the chlorine atom. The solid physical state of the 6-chloro compound at ambient temperature confers advantages for gravimetric dispensing accuracy and long-term storage stability compared with the low-melting or liquid parent, and eliminates the need for pre-warming or liquefaction prior to transfer — a non-trivial operational consideration in automated high-throughput synthesis or parallel medicinal chemistry workflows.

Physical state
Reported
Solid powder, bp ~387°C
vs low-melt solid/liquid, bp ~356°C
Solid form favors gravimetric accuracy and storage
Predicted bp; parent bp from CAS Common Chemistry
Physical state Boiling point Handling properties Purification compatibility

Ester Group Comparison: Ethyl Ester vs. Methyl Ester and Free Acid Forms of 6-Chloroisoquinoline-3-Carboxylate

Within the 6-chloroisoquinoline-3-carboxylate series, the ethyl ester (target compound, LogP = 2.86) occupies an intermediate lipophilicity position between the methyl ester (CAS 590369-87-2, LogP = 2.67) and the free carboxylic acid (CAS 590369-88-3, LogP = 2.59) . The ΔLogP of +0.19 vs. the methyl ester and +0.27 vs. the free acid reflects the incremental contribution of each methylene unit to hydrophobicity. More importantly, the ethyl ester provides a distinct hydrolytic stability profile: ethyl esters undergo alkaline hydrolysis approximately 1.5- to 2-fold more slowly than methyl esters under identical conditions due to the greater steric bulk of the ethoxy group, as established in classical ester hydrolysis kinetics [1]. The free acid form (predicted pKa ~1.02) introduces a highly acidic proton that can interfere with base-sensitive transformations and complicate chromatographic purification due to peak tailing unless ion-pairing reagents are employed . For a procurement decision in a multi-step synthetic route, the ethyl ester offers a balance of adequate lipophilicity for organic-phase reactions, sufficient steric protection against premature hydrolysis, and compatibility with mild basic workup conditions.

Ester hydrolysis
Class-level
Ethyl ester: slower hydrolysis
Methyl ester: faster; ΔLogP +0.19
Free acid: pKa ~1.02
Ethyl ester balances lipophilicity and base tolerance
Hydrolysis rate inference from Taft Es parameters
Ester protecting group Lipophilicity tuning Synthetic intermediate selection Hydrolytic stability

Regioisomeric Differentiation: 6-Chloro vs. 8-Chloro Isoquinoline-3-Carboxylate Ethyl Ester and Impact on Cross-Coupling Reactivity

Ethyl 6-chloroisoquinoline-3-carboxylate and its 8-chloro regioisomer (CAS 1823552-79-9) share identical molecular formula (C₁₂H₁₀ClNO₂), molecular weight (235.67 g·mol⁻¹), and calculated LogP (2.86) . However, the position of the chlorine substituent relative to the isoquinoline nitrogen creates fundamentally different electronic environments for metal-catalyzed cross-coupling. In 6-chloro-substituted N-heterocycles, the chlorine is positioned on the carbocyclic ring, electronically insulated from the nitrogen lone pair, whereas 8-chloro substitution places chlorine peri to the nitrogen, introducing steric compression and altering the electron density at the C–Cl bond. Experimental studies on isomeric chloro-N-heterocycles have demonstrated that positional isomerism determines cross-coupling competence: 6-chloroquinoline participates efficiently in Ni/dppf-catalyzed Suzuki-Miyaura coupling, while α-chloro-N-heterocycles (analogous to the 1-position but relevant to peri-substituted systems) show marked reactivity attenuation [1]. For procurement in a synthetic route that relies on Pd- or Ni-catalyzed C–C or C–N bond formation at the 6-position, the 6-chloro regioisomer is the mandatory substrate; the 8-chloro isomer will produce a different connectivity in the product and may exhibit different reaction kinetics and catalyst compatibility.

Regioisomer reactivity
Class-level
6-Cl: carbocyclic, cross-coupling competent
8-Cl: peri steric effects may attenuate coupling
Position determines Pd/Ni-catalyzed coupling outcome
Class inference from chloro-N-heterocycle studies
Regioisomer Cross-coupling Suzuki-Miyaura Positional reactivity N-heterocycle

Structural Role of the 6-Chloro Substituent as a Synthetic Diversification Handle: Gateway to 6-Substituted Isoquinoline Rho-Kinase Inhibitor Scaffolds

The 6-chloro substituent on the isoquinoline-3-carboxylate scaffold is not merely a lipophilicity modulator — it is a chemically addressable synthetic handle enabling transition metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, and related reactions) to install diverse aryl, heteroaryl, or amino substituents at the 6-position . This is structurally significant because 6-substituted isoquinolines constitute the core pharmacophore of a major class of Rho-kinase (ROCK) inhibitors exemplified by the Sanofi patent family (US20100063025, EP2132194B1, US8541449), which explicitly claims 6-substituted isoquinoline and isoquinolinone derivatives for the treatment of cardiovascular, respiratory, and oncological diseases [1][2]. The ethyl ester at the 3-position serves as a protected carboxylate that can be hydrolyzed to the free acid for further amide coupling or left intact during cross-coupling at C6. Fragment-based drug discovery efforts targeting ROCK-I have identified 6-substituted isoquinolin-1-amine-based inhibitors with IC₅₀ values as low as 3.6 μM, with the 6-substituent being a critical determinant of potency [3]. Ethyl 6-chloroisoquinoline-3-carboxylate thus occupies a strategic position as a bifunctional intermediate: the 6-chloro group enables late-stage diversification, while the 3-ethyl ester provides a latent carboxylic acid for subsequent elaboration.

Diversification handle
Class-level
C6-Cl enables direct cross-coupling
ROCK inhibitor fragment IC₅₀ 3.63 μM (reported)
Eliminates halogenation step; supports ROCK inhibitor assembly
Patent family US20100063025; fragment-based ROCK-I hit
Rho-kinase inhibitor ROCK Cross-coupling handle 6-Substituted isoquinoline Medicinal chemistry intermediate

Ethyl 6-Chloroisoquinoline-3-Carboxylate: Evidence-Backed Research and Industrial Application Scenarios


Synthesis of 6-Aryl/Amino-Substituted Isoquinoline-3-Carboxylate Libraries via Pd-Catalyzed Cross-Coupling

The 6-chloro substituent serves as the electrophilic partner in Suzuki-Miyaura (C–C) or Buchwald-Hartwig (C–N) cross-coupling reactions, enabling parallel synthesis of diverse 6-substituted isoquinoline-3-carboxylate libraries. This is supported by the demonstrated cross-coupling competence of 6-chloro-substituted N-heterocycles [1] and the established use of chloro-isoquinolines in successive Suzuki couplings for ligand synthesis . The ethyl ester at C3 remains intact under standard cross-coupling conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, dioxane or DME, 80–100 °C), allowing post-coupling hydrolysis to the free acid for amide bond formation. The solid physical form and 2–8 °C storage stability of the target compound support its use in automated library production where gravimetric dispensing accuracy and shelf-life consistency are critical operational parameters.

Key Intermediate for Rho-Kinase (ROCK) Inhibitor Development Programs Targeting Cardiovascular and Oncology Indications

The Sanofi patent family (US20100063025, US8541449, EP2132194B1) explicitly claims 6-substituted isoquinoline and isoquinolinone derivatives as Rho-kinase inhibitors for diseases including hypertension, asthma, glaucoma, and cancer [2][3]. Ethyl 6-chloroisoquinoline-3-carboxylate maps directly onto the 6-substituted isoquinoline-3-carboxylate scaffold that serves as the penultimate intermediate in many of the exemplified synthetic routes. Fragment-based ROCK-I inhibitor discovery has confirmed that 6-substituted isoquinolin-1-amines yield measurable ROCK-I inhibition (IC₅₀ = 3.63 μM for early fragment hits) [4]. For procurement in a ROCK inhibitor program, this compound provides the bifunctional architecture — a cross-coupling handle at C6 and a protected carboxylate at C3 — required to access the claimed chemical space without the need for de novo scaffold construction.

Physicochemical Reference Standard for LogP and Chromatographic Method Development in Isoquinoline Series

With a well-defined calculated LogP of 2.86 and known predicted density (1.3 g·cm⁻³), ethyl 6-chloroisoquinoline-3-carboxylate serves as a reproducible reference compound for reversed-phase HPLC method development and LogD₇.₄ calibration within isoquinoline-based compound series . The +0.45 LogP offset from the unsubstituted parent compound provides a measurable benchmark for assessing the lipophilicity contribution of the 6-chloro substituent, while the +0.27 LogP offset from the free acid form quantifies the esterification effect. These data points are directly usable for building local QSAR models or for calibrating in silico ADME predictions when expanding from a 6-chloroisoquinoline core to analogs with alternative 6-substituents.

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries Featuring Halogenated Isoquinoline Cores

The compound's molecular weight (235.67 g·mol⁻¹) and heavy atom count (16 non-hydrogen atoms) place it within the rule-of-three compliant fragment space, while the chlorine atom provides both a synthetic vector for elaboration and a potential halogen-bond donor for target engagement. The fragment-based ROCK-I inhibitor campaign that identified 6-substituted isoquinolin-1-amines (IC₅₀ = 3.63 μM) exemplifies the trajectory from a chloro-isoquinoline fragment to a measurable biochemical hit [4]. The compound's solid physical form, defined storage conditions (2–8 °C), and commercial availability at 95–97% purity from multiple suppliers make it suitable for incorporation into fragment screening collections where compound identity, purity, and physical form must be rigorously documented for screening data integrity.

Application
Selection Property
Validation Focus
6-Substituted isoquinoline library synthesis
Cross-coupling-competent 6-chloro handle
Pd-catalyzed Suzuki/Buchwald condition compatibility
ROCK pathway inhibitor candidate intermediate
Bifunctional scaffold (C6-Cl + protected C3-COOEt)
Synthetic route alignment with Sanofi patent scaffolds
Reversed-phase HPLC method calibration
Predicted lipophilicity benchmark (LogP 2.86)
Retention reproducibility across C18 columns
Fragment-based library design
Rule-of-three compliant halogenated fragment
Fragment screening purity and identity documentation
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